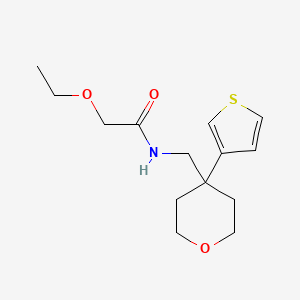
2-ethoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H21NO3S and its molecular weight is 283.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-ethoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H21NO3S, with a molecular weight of approximately 285.39 g/mol. The compound features a thiophene ring and a tetrahydro-pyran moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiophene derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is believed to enhance membrane permeability, leading to increased antimicrobial activity .
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . The specific mechanisms by which this compound exerts its effects remain an area for further investigation.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the thiophene and tetrahydro-pyran moieties can significantly impact the biological activity of the compound. For example, substituents on the thiophene ring can alter lipophilicity and electronic properties, influencing binding affinity to biological targets .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiophene derivatives, including those structurally similar to this compound, reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 10 µg/mL to 50 µg/mL, indicating promising antimicrobial potential .
- Cytotoxicity Against Cancer Cells : In a study evaluating the cytotoxic effects of various acetamides, one derivative exhibited an IC50 value of 15 µM against human breast cancer cells (MCF7), suggesting that structural modifications can lead to enhanced anticancer activity .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
2-ethoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-2-17-9-13(16)15-11-14(4-6-18-7-5-14)12-3-8-19-10-12/h3,8,10H,2,4-7,9,11H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYIBNOXAOREEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1(CCOCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














